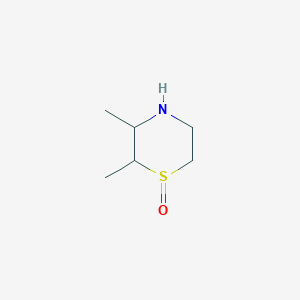

2,3-Dimethyl-1lambda4-thiomorpholin-1-one

Descripción

2,3-Dimethyl-1λ⁴-thiomorpholin-1-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring system with two methyl substituents at positions 2 and 3, and a sulfone (S=O) group at position 1. This structure confers unique physicochemical properties, including polarity and thermal stability, making it relevant in pharmaceutical and materials science research.

Propiedades

IUPAC Name |

2,3-dimethyl-1,4-thiazinane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-5-6(2)9(8)4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHRQKWTPCFPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(S(=O)CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-1lambda4-thiomorpholin-1-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the sulfur atom, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiomorpholine derivatives.

Aplicaciones Científicas De Investigación

2,3-Dimethyl-1lambda4-thiomorpholin-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Morpholine and Thiomorpholine Derivatives

- Example from : The patent describes a compound featuring a morpholinomethyl-thiophene moiety synthesized via Suzuki-Miyaura coupling. Unlike 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one, this derivative lacks sulfur oxidation (sulfone) and incorporates a fused chromenone system. Its melting point (252–255°C) and molecular mass (531.3 g/mol) reflect increased complexity compared to the simpler thiomorpholinone structure .

- Key Differences :

Thiophene- and Naphthalene-Based Impurities

- Examples from : Impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalenol derivatives are structurally distinct but share sulfur-containing or aromatic systems. These compounds lack the thiomorpholine backbone, emphasizing the uniqueness of 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one’s ring system .

Hypothetical Comparison with Other Thiomorpholinones

- Substituent Effects :

- Methyl vs. Bulkier Groups : Methyl substituents in 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one likely reduce steric hindrance compared to aryl-substituted analogs, enhancing solubility.

- Sulfone vs. Thioether : Sulfone-containing derivatives exhibit higher polarity and oxidative stability than thioether counterparts.

Research Findings and Limitations

- Gaps in Evidence : Neither document explicitly addresses 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one, limiting direct comparisons. The patent in highlights methodologies applicable to sulfur heterocycles but focuses on larger, multi-ring systems .

- Analytical Challenges: Impurity profiling in uses HPLC/GC-MS, which could be adapted for characterizing thiomorpholinone derivatives, though specifics are absent .

Actividad Biológica

2,3-Dimethyl-1lambda4-thiomorpholin-1-one (also referred to as 2,3-DM-1λ4-TM) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

2,3-Dimethyl-1lambda4-thiomorpholin-1-one is characterized by its thiomorpholine structure, which includes a sulfur atom within a morpholine ring. The compound can exist in various forms, notably as a hydrochloride salt, enhancing its solubility and reactivity.

Chemical Reactions

The compound undergoes several key chemical reactions:

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : May yield thiol or sulfide derivatives.

- Substitution : Engages in nucleophilic substitution reactions where functional groups can be replaced by other nucleophiles.

Biological Activity

Research indicates that 2,3-DM-1λ4-TM exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that 2,3-DM-1λ4-TM possesses significant antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Anticancer Potential

Recent investigations have focused on the compound's potential as an anticancer agent. In vitro studies demonstrated that 2,3-DM-1λ4-TM can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

The biological activity of 2,3-DM-1λ4-TM is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

Research Findings and Case Studies

A variety of studies have explored the biological effects of 2,3-DM-1λ4-TM:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2,3-DM-1λ4-TM against common bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled experiment using human cancer cell lines, treatment with 2,3-DM-1λ4-TM resulted in a significant reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.

Comparative Analysis

The following table summarizes the biological activities and safety profiles of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |

|---|---|---|---|

| 2,3-Dimethyl-1lambda4-thiomorpholin-1-one | High | Moderate | Low |

| 2,3-Dimethylthiomorpholine | Moderate | Low | Moderate |

| 2,3-Dimethyl-1lambda4-thiomorpholin-1-one sulfate | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.